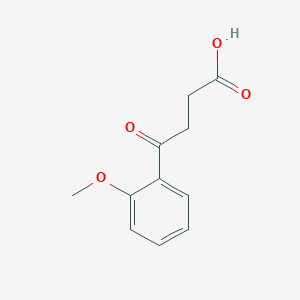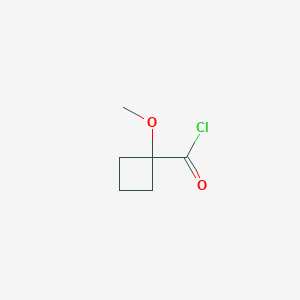![molecular formula C7H12N4O4 B023138 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide CAS No. 109629-18-7](/img/structure/B23138.png)
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, also known as HECA, is a chemical compound that has attracted significant attention in scientific research. HECA has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as proteases and kinases. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, and to have anti-inflammatory properties. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is also relatively non-toxic, making it suitable for use in cell culture experiments. However, one limitation of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide. One area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based compounds for use as antiviral agents and anticancer drugs. Another area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based herbicides and insecticides. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, and to explore its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,2,4-triazole-5-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide.
Applications De Recherche Scientifique
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, including antiviral agents and anticancer drugs. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been used in the development of herbicides and insecticides.
Propriétés
Numéro CAS |
109629-18-7 |
|---|---|
Nom du produit |
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide |
Formule moléculaire |
C7H12N4O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-[2-hydroxy-1-(2-hydroxyethoxy)ethyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O4/c8-6(14)7-9-4-10-11(7)5(3-13)15-2-1-12/h4-5,12-13H,1-3H2,(H2,8,14) |
Clé InChI |
QLWQRQDPDSUODR-UHFFFAOYSA-N |
SMILES |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
SMILES canonique |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
Synonymes |
1-(1,5-dihydroxy-3-oxapent-2-yl)-1,2,4-triazole-5-carboxamide 5-PMPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



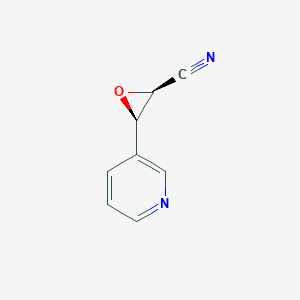
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
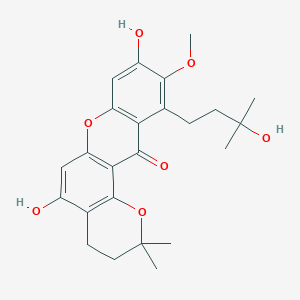
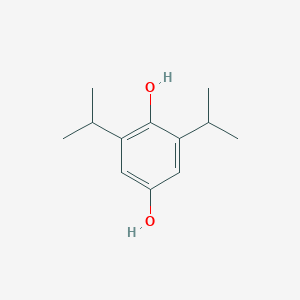
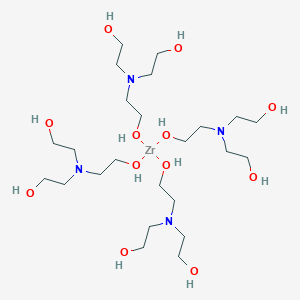

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
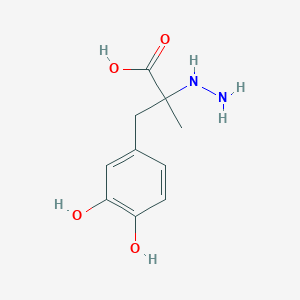
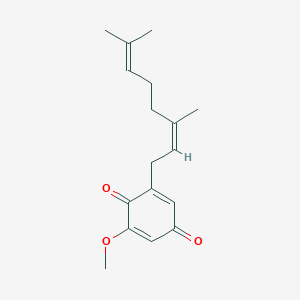
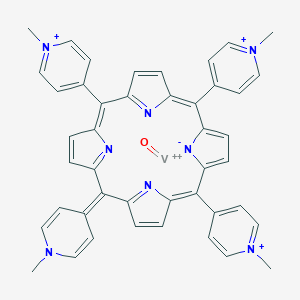
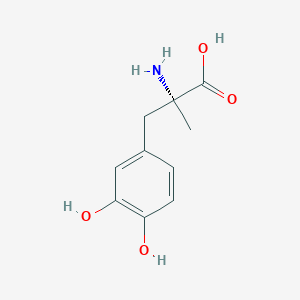
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
